Cas no 951884-68-7 (3,5-Difluoro-4'-ethoxybenzophenone)

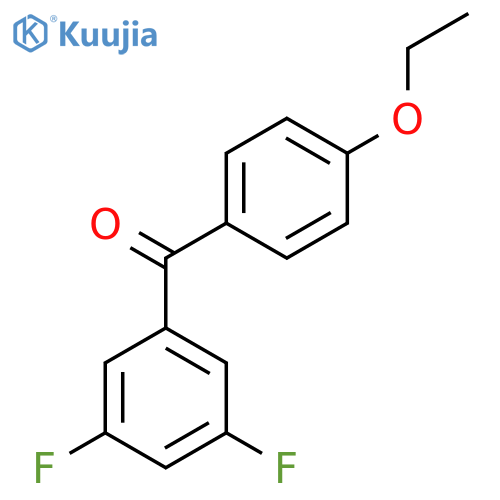

951884-68-7 structure

商品名:3,5-Difluoro-4'-ethoxybenzophenone

CAS番号:951884-68-7

MF:C15H12F2O2

メガワット:262.251391410828

CID:4721988

3,5-Difluoro-4'-ethoxybenzophenone 化学的及び物理的性質

名前と識別子

-

- 3,5-DIFLUORO-4'-ETHOXYBENZOPHENONE

- (3,5-Difluorophenyl)(4-ethoxyphenyl)methanone

- SEL10294251

- 3,5-Difluoro-4'-ethoxybenzophenone

-

- インチ: 1S/C15H12F2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3

- InChIKey: ZYHGGPYKZXFHNT-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)C(C1C=CC(=CC=1)OCC)=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 291

- トポロジー分子極性表面積: 26.3

3,5-Difluoro-4'-ethoxybenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 202056-5g |

3,5-Difluoro-4'-ethoxybenzophenone |

951884-68-7 | 97% | 5g |

£1120.00 | 2022-03-01 | |

| TRC | D089155-500mg |

3,5-Difluoro-4'-ethoxybenzophenone |

951884-68-7 | 500mg |

$ 480.00 | 2022-06-06 | ||

| TRC | D089155-250mg |

3,5-Difluoro-4'-ethoxybenzophenone |

951884-68-7 | 250mg |

$ 290.00 | 2022-06-06 | ||

| Fluorochem | 202056-1g |

3,5-Difluoro-4'-ethoxybenzophenone |

951884-68-7 | 97% | 1g |

£340.00 | 2022-03-01 | |

| Fluorochem | 202056-2g |

3,5-Difluoro-4'-ethoxybenzophenone |

951884-68-7 | 97% | 2g |

£624.00 | 2022-03-01 |

3,5-Difluoro-4'-ethoxybenzophenone 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

951884-68-7 (3,5-Difluoro-4'-ethoxybenzophenone) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬